
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate is a quinoline derivative known for its diverse applications in scientific research This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate typically involves the condensation of ethyl 2-amino-3-methylbenzoate with diethylmalonate in the presence of sodium ethoxide. The reaction mixture is refluxed at temperatures between 130-140°C for 72 hours . This method ensures the formation of the quinoline core with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone derivatives, hydroxylated quinolines, and substituted acrylates, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism by which Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission . The pathways involved include the cholinergic signaling pathway, which is crucial for cognitive function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-oxo-1,2-dihydroquinoline-3-carboxamides
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl acrylate group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various quinoline-based compounds.
Eigenschaften
CAS-Nummer |
30408-32-3 |
|---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
ethyl 3-(4-methyl-2-oxoquinolin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)8-9-16-13-7-5-4-6-12(13)11(2)10-14(16)17/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
SXEVNHMNWSMJSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CN1C2=CC=CC=C2C(=CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




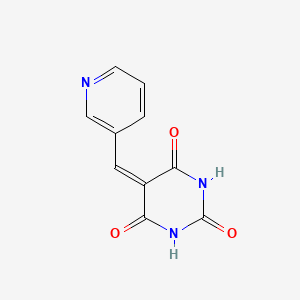
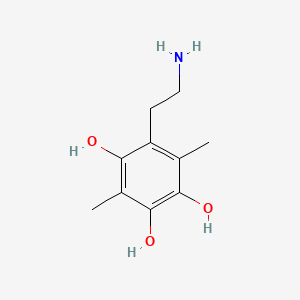
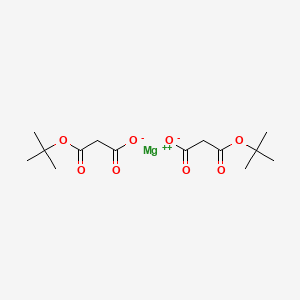

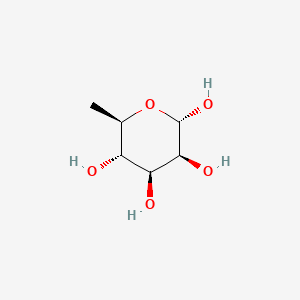
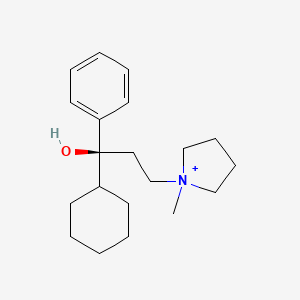
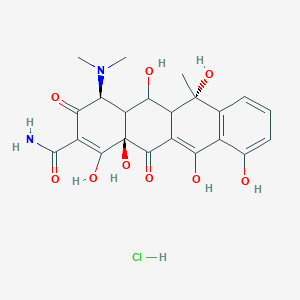

![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)


![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
